molecular formula C9H14O B14461692 4-Cyclohepten-1-one, 2,5-dimethyl- CAS No. 72272-31-2

4-Cyclohepten-1-one, 2,5-dimethyl-

Cat. No.: B14461692
CAS No.: 72272-31-2
M. Wt: 138.21 g/mol
InChI Key: JXCRGNLCWCFASJ-UHFFFAOYSA-N
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Description

4-Cyclohepten-1-one, 2,5-dimethyl- is an organic compound with the molecular formula C9H14O It is a derivative of cycloheptenone, characterized by the presence of two methyl groups at the 2 and 5 positions on the cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohepten-1-one, 2,5-dimethyl- can be achieved through several methods. One common approach involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst to yield 4-Cyclohepten-1-one, 2,5-dimethyl- .

Industrial Production Methods

The industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohepten-1-one, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Cyclohepten-1-one, 2,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohepten-1-one, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 4,5-dimethyl-: Similar in structure but with a six-membered ring.

    4,4-Dimethyl-2-cyclopenten-1-one: Features a five-membered ring and different substitution pattern.

    2-Cyclohepten-1-one: Lacks the methyl groups present in 4-Cyclohepten-1-one, 2,5-dimethyl-.

Uniqueness

4-Cyclohepten-1-one, 2,5-dimethyl- is unique due to its seven-membered ring structure and specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

72272-31-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,5-dimethylcyclohept-4-en-1-one

InChI

InChI=1S/C9H14O/c1-7-3-5-8(2)9(10)6-4-7/h3,8H,4-6H2,1-2H3

InChI Key

JXCRGNLCWCFASJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(CCC1=O)C

Origin of Product

United States

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